Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent bromination at the 5 and 7 positions yields this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzofuran ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the detailed molecular mechanisms.
Comparison with Similar Compounds
Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group instead of bromine atoms.
Benzofuran: The parent compound without any substitutions.
Psoralen and 8-methoxypsoralen: Benzofuran derivatives used in the treatment of skin diseases.
The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5,7-dibromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHAZUKNVMSAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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